tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate
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Overview
Description
tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is a complex organic compound with a unique structure that includes a tert-butyl group, a hexahydrofuro ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe tert-butyl group is often introduced via alkylation reactions using tert-butyl halides in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce various functional groups into the molecule.
Scientific Research Applications
tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes . The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: Known for its use in oxidation reactions.
tert-Butyl-substituted triazinoindoles: Used in medicinal chemistry for their biological activity.
Uniqueness
tert-Butyl hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate is unique due to its combination of a hexahydrofuro ring and a pyridine ring, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity under various conditions.
Properties
IUPAC Name |
tert-butyl 3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(14)13-6-4-10-9(8-13)5-7-15-10/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFKVUIIKVASNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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